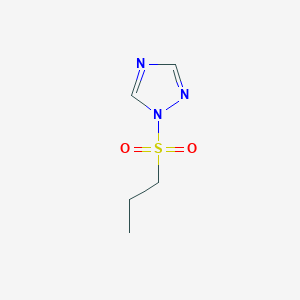
1-(propylsulfonyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(propylsulfonyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This specific compound is characterized by the presence of a propylsulfonyl group attached to the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a sulfonyl hydrazide with a nitrile compound, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of catalysts such as rhodium or nickel, and the process may require heating to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(propylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted triazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(propylsulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts
Mecanismo De Acción
The mechanism of action of 1-(propylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The sulfonyl group enhances the compound’s ability to interact with various molecular targets through hydrogen bonding and dipole interactions .
Comparación Con Compuestos Similares
- 1-(methylsulfonyl)-1H-1,2,4-triazole
- 1-(ethylsulfonyl)-1H-1,2,4-triazole
- 1-(butylsulfonyl)-1H-1,2,4-triazole
Comparison: 1-(propylsulfonyl)-1H-1,2,4-triazole is unique due to its specific propylsulfonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and butyl analogs. The length of the alkyl chain in the sulfonyl group affects the compound’s solubility, reactivity, and interaction with molecular targets. For instance, the propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications .
Propiedades
Fórmula molecular |
C5H9N3O2S |
|---|---|
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
1-propylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3O2S/c1-2-3-11(9,10)8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
Clave InChI |
WQILKMOCXWNEBI-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















